(R)-2,7-Diaminoheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

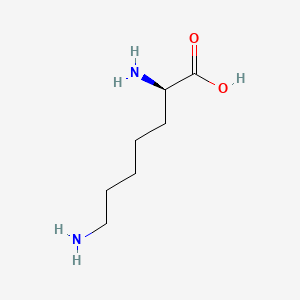

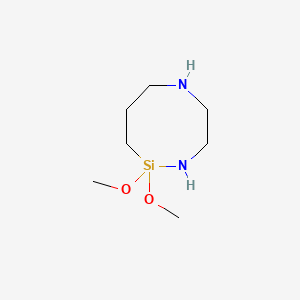

“®-2,7-Diaminoheptanoic acid” is a chemical compound with the CAS number 194866-14-3 . Its molecular formula is C7H16N2O2 and it has a molecular weight of 160.21 .

Molecular Structure Analysis

The molecular structure of “®-2,7-Diaminoheptanoic acid” is represented by the formula C7H16N2O2 . This indicates that the compound contains seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Physical And Chemical Properties Analysis

“®-2,7-Diaminoheptanoic acid” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Biological Significance and Synthetic Approaches : (R)-2,7-Diaminoheptanoic acid and related compounds exhibit valuable biological properties and are used in synthesizing new molecules or as surrogates of native amino acids to modulate biological behavior. They are key structural fragments of biologically active compounds and find applications in environmentally safe hydrogen production for fuel cells, CO2 transportation through gel membranes, and food chemistry, such as inhibiting the browning of fruits and vegetables or enhancing Maillard browning (Viso et al., 2011).

Synthesis of Enantiomerically Pure Compounds : Enantiomerically pure this compound derivatives are synthesized from cycloheptadiene, which is used to synthesize biologically active analogues, including amino-differentiated diaminopimelic acid (DAP) (Shireman & Miller, 2001).

Higher Order Tubular Constructs in Organic Chemistry : this compound is utilized in the formation of higher order tubular constructs through self-assembly of noncyclic bis-D- and L-tripeptides (Hanessian et al., 2008).

Antibiotic Development : Antibiotic U-64846, produced by Streptomyces braegensis, involves acidic hydrolysis giving 3,7-diaminoheptanoic acid, indicating a role in the development of new antibiotics (Dolak et al., 1984).

NMDA Receptor Antagonists : Studies on NMDA receptor antagonists, such as (R)-2-amino-7-phosphonoheptanoate ((R)-AP7), demonstrate their use in understanding NMDA receptor NR2 subunit selectivity, which has implications in neuroscience and pharmacology (Feng et al., 2005).

Efficient Asymmetric Route to 2,3-Diaminobutanoic Acids : The synthetic approach to R,β-diamino acids like 2,3-diaminobutanoic acids, derivatives of this compound, has implications in the development of antibiotics and antifungal agents (Han et al., 1998).

特性

IUPAC Name |

(2R)-2,7-diaminoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDDZEVVQDPECF-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@H](C(=O)O)N)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide](/img/structure/B575782.png)

![4-[(2-Chlorophenyl)(hydroxy)phenylmethyl]benzoic acid](/img/structure/B575784.png)

![(3S,7R,8R,9R,10S,13S,14S)-3,7,9-trihydroxy-10,13-dimethyl-2,3,4,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B575786.png)

![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxy-5-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methoxy-5-methylphenyl)-3-oxobutanamide](/img/structure/B575801.png)